molecular formula C15H13F3N6 B12224007 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12224007
M. Wt: 334.30 g/mol
InChI Key: HKMVMRSKCWPNBA-UHFFFAOYSA-N
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Description

2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The piperazine ring is introduced through nucleophilic substitution reactions, and finally, the pyridine ring with a carbonitrile group is attached through coupling reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The piperazine and pyridine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the piperazine and pyridine rings contribute to its versatility in various applications .

Properties

Molecular Formula

C15H13F3N6

Molecular Weight

334.30 g/mol

IUPAC Name

2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H13F3N6/c16-15(17,18)12-8-13(22-10-21-12)23-4-6-24(7-5-23)14-11(9-19)2-1-3-20-14/h1-3,8,10H,4-7H2

InChI Key

HKMVMRSKCWPNBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=C(C=CC=N3)C#N

Origin of Product

United States

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